methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- Thieno[2,3-c]pyridine scaffold: A bicyclic system combining thiophene and pyridine rings, with partial saturation at positions 4,5 and 6,5.
- Substituents: A carbamoyl group (-CONH₂) at position 2. A benzamido group at position 2, substituted with a methoxycarbonyl (-COOMe) moiety at the para position of the benzene ring. A methyl ester (-COOMe) at position 6.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-27-18(25)11-5-3-10(4-6-11)16(24)21-17-14(15(20)23)12-7-8-22(19(26)28-2)9-13(12)29-17/h3-6H,7-9H2,1-2H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNLNALOQHEKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[2,3-c]pyridine core followed by the introduction of carbamoyl and methoxycarbonyl groups. The synthetic pathway often utilizes starting materials such as thienopyridines and various amines to achieve the desired functionalization.
Biological Activity
1. Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. For example:
- In vitro Studies : Compounds similar to methyl 3-carbamoyl derivatives have shown potent antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds often fall below 10 µM, indicating strong efficacy against cancer cell viability .
- Mechanism of Action : The mechanism often involves apoptosis induction through caspase activation and inhibition of key signaling pathways relevant to cancer cell survival. For instance, molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cell cycle regulation .
2. Antimicrobial Activity
Thieno[2,3-c]pyridine derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Screening : Various derivatives were tested against a range of bacterial strains using the paper disk diffusion method. Results indicated that modifications at specific positions on the thieno[2,3-c]pyridine scaffold significantly influenced antibacterial activity. For instance, electron-withdrawing groups at certain positions generally decreased activity against Gram-negative bacteria .
Structure-Activity Relationships (SAR)
The biological activity of methyl 3-carbamoyl derivatives is heavily influenced by their structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Substituents on Benzene Ring | Electron-withdrawing groups enhance activity; however, bulky groups may hinder binding affinity. |
| Positioning of Functional Groups | Optimal positioning (e.g., methoxycarbonyl at para position) is critical for maintaining potency. |
| Core Structure Variations | Alterations in the thieno[2,3-c]pyridine core can lead to significant differences in biological efficacy. |
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of thieno[2,3-c]pyridine derivatives demonstrated that one specific compound exhibited an IC50 value of 5 µM against HepG2 liver cancer cells while showing minimal cytotoxicity towards normal liver cells (IC50 > 100 µM). This selectivity suggests a promising therapeutic index for further development .
- Antimicrobial Efficacy Evaluation : Another study focused on the antibacterial properties of these compounds showed that modifications at the C4 position significantly altered activity against Staphylococcus aureus and Escherichia coli. Compounds with an acetyl group at C3 demonstrated enhanced antibacterial effects compared to their counterparts with halogen substituents .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H19N3O6S
- Molecular Weight : 437.5 g/mol
- IUPAC Name : Methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
This compound features a thieno[2,3-c]pyridine core, which is critical for its biological activity. The presence of carbamoyl and methoxycarbonyl substituents enhances its pharmacological properties.
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent:
- Mechanism of Action : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis. The compound modulates apoptotic pathways and inhibits anti-apoptotic proteins, enhancing the efficacy of standard chemotherapeutic agents like staurosporine.
- Case Study : A study involving human medullary thyroid carcinoma cells showed that treatment with this compound significantly reduced cell viability compared to controls. It sensitized resistant cells to apoptosis, indicating its potential as a combinatory treatment in cancer therapy.
Antiviral Activity
The compound has also shown promise in antiviral applications:
- Molecular Docking Studies : These studies indicated significant binding affinities to viral proteins associated with SARS-CoV-2. This suggests that the compound may inhibit viral replication by targeting the main protease and spike glycoprotein of the virus.
- Case Study : In investigations focusing on SARS-CoV-2, compounds structurally related to this compound were assessed for their binding affinities using molecular docking simulations. Results indicated strong binding energies, supporting their potential as therapeutic agents against COVID-19.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes:
- Inhibitory Assays : The compound effectively inhibits enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This inhibition profile suggests potential applications in treating inflammatory diseases.
Summary of Applications
| Application Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; enhances effects of chemotherapeutics | |
| Antiviral | Inhibits SARS-CoV-2 replication by targeting viral proteins | |
| Enzyme Inhibition | Inhibits cyclooxygenase (COX), suggesting use in inflammatory disease treatment |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Scaffolds: The target compound’s thieno[2,3-c]pyridine core is distinct from the thiazolo-pyrimidine (), pyrimido-quinazoline (), and imidazo-pyridine () systems. These scaffolds differ in aromaticity, ring saturation, and heteroatom positioning, which influence electronic properties and binding affinities.
Functional Groups: The target compound’s carbamoyl (-CONH₂) and amide groups contrast with the cyano (-CN) groups in and . Carbamoyl groups enhance hydrophilicity and hydrogen-bonding capacity, whereas cyano groups are electron-withdrawing and may improve metabolic stability . The methoxycarbonyl (-COOMe) substituents in the target compound are structurally analogous to the diethyl dicarboxylate groups in 1l (). Both esters may confer similar solubility and hydrolytic stability profiles .
Key Observations:
- The target compound’s synthesis likely involves amide coupling (for the benzamido group) and esterification steps, similar to the multi-step protocols in . For example, the use of chloroacetic acid and aldehydes in highlights the utility of condensation reactions for introducing substituents .
- Lower yields in (57–68%) and (51%) suggest challenges in synthesizing polyfunctionalized heterocycles, which may also apply to the target compound .
Spectroscopic and Physical Properties
Table 3: Spectroscopic Data for Comparable Compounds
Key Observations:
- The absence of cyano groups in the target compound would eliminate the characteristic ~2,200 cm⁻¹ IR peaks seen in .
- The methyl ester groups in the target compound would likely produce ~1,700 cm⁻¹ IR signals (C=O stretch) and distinct ^1^H NMR singlets at δ ~3.8–4.0 ppm (OCH₃) .
Q & A
Q. What are the critical steps in synthesizing methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves constructing the thieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors, followed by sequential functionalization. Key steps include:
- Cyclization : Use anhydrous tetrahydrofuran (THF) under inert atmospheres to minimize side reactions (e.g., oxidation of sulfur) .
- Amidation : React the core with 4-(methoxycarbonyl)benzoyl chloride in the presence of triethylamine to introduce the benzamido group .
- Carbamoylation : Treat with methyl carbamoyl chloride under basic conditions (e.g., NaHCO₃) .
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane/hexane mixtures) to improve yield .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., carbamoyl vs. methoxycarbonyl groups). Coupling constants in ¹H NMR distinguish diastereomers in the dihydrothienopyridine ring .
- X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., thiophene-pyridine fusion pattern) by analyzing bond lengths and angles .
- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₈H₁₉N₃O₅S) and detect fragmentation patterns unique to the benzamido group .
Q. What are the recommended purification techniques for isolating high-purity batches of this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane, 30–70%) to separate unreacted benzoyl chloride and carbamoyl intermediates .
- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain crystals with >95% purity .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical-scale purity assessment .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxycarbonyl vs. carbamoyl) influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the thienopyridine core. The carbamoyl group’s electron-withdrawing nature increases electrophilicity at the C2 position, favoring nucleophilic attack .
- Kinetic Studies : Compare reaction rates with different benzamido derivatives (e.g., 4-nitro vs. 4-methoxy) in SNAr reactions. Use UV-Vis spectroscopy to track intermediate formation .
- Isotopic Labeling : Introduce ¹⁸O into the methoxycarbonyl group to study its stability under basic conditions via mass spectrometry .
Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antitumor effects) across similar thienopyridine derivatives?
Methodological Answer:
- Target-Specific Assays : Screen against isolated enzymes (e.g., COX-2 for anti-inflammatory activity) and cancer cell lines (e.g., MCF-7 for antitumor effects) to clarify selectivity .
- SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing methoxycarbonyl with sulfonamide) and correlate structural changes with activity shifts .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability to determine if rapid degradation in vivo masks true activity .
Q. How can the compound’s stability be assessed under varying pH and temperature conditions relevant to drug formulation?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (25–300°C) to identify decomposition thresholds .
- pH-Solubility Profiling : Use shake-flask method with buffers (pH 1–10) to determine solubility-pH dependence and identify optimal formulation conditions .
Q. What advanced spectroscopic techniques are suitable for probing the compound’s interaction with biomolecular targets (e.g., proteins or DNA)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA) on sensor chips to measure binding affinity (KD) in real time .
- Fluorescence Quenching : Monitor tryptophan fluorescence in protein-compound complexes to infer binding site localization .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon compound intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
